MitoB
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Overview
Description
MitoB is a mitochondria-targeted probe used to measure hydrogen peroxide levels within the mitochondrial matrix. It is designed to accumulate in mitochondria due to its lipophilic triphenylphosphonium group, which facilitates its uptake into the organelle. Once inside the mitochondria, this compound reacts with hydrogen peroxide to form a phenol product, MitoP. This reaction allows researchers to quantify hydrogen peroxide levels, which are crucial for understanding oxidative stress and its implications in various diseases .
Mechanism of Action
Target of Action
MitoB is primarily targeted to the mitochondria , a sub-cellular organelle that plays a central role in energy metabolism . The mitochondria are recognized as an important target for new drug discovery programs aimed at finding innovative therapeutic solutions for various pathological events, such as cancer, cardiovascular, and neurological diseases .
Mode of Action
This compound contains a triphenylphosphonium (TPP) group that drives its accumulation into mitochondria . Once in the mitochondria, the TPP-conjugate can detect or influence processes within the mitochondrial matrix directly . This compound also contains an arylboronic moiety that selectively reacts with hydrogen peroxide (H2O2) , producing a phenol product, MitoP .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the reactive oxygen species (ROS) pathway . Hydrogen peroxide produced within the mitochondrial matrix is involved in signaling and implicated in the oxidative damage associated with aging and a wide range of conditions including cardiovascular disease, neurodegeneration, and cancer .
Pharmacokinetics
The pharmacokinetics of this compound involve its accumulation in mitochondria, driven by the plasma and mitochondrial membrane potentials . The lipophilic nature of the TPP group allows this compound to easily cross membranes and accumulate in the mitochondria . The in vivo biodistribution, pharmacokinetics, and long-term toxic effects studies to provide accurate information about efficacy and toxicity are still an emergent issue .
Result of Action
The result of this compound’s action is the conversion of this compound into the exomarker, MitoP, by hydrogen peroxide in the mitochondrial matrix . The hydrogen peroxide concentration is determined from the ratio of MitoP to this compound after a period of incubation . This ratio is determined by mass spectrometry .
Action Environment
The action environment of this compound is primarily the mitochondrial matrix . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MitoB involves conjugating a lipophilic triphenylphosphonium group to an arylboronic acid. This process typically includes several steps:
Formation of the Triphenylphosphonium Group: This step involves the reaction of triphenylphosphine with an alkyl halide to form the triphenylphosphonium salt.
Conjugation to Arylboronic Acid: The triphenylphosphonium salt is then reacted with an arylboronic acid under specific conditions to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization, vacuum filtration, and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
MitoB primarily undergoes oxidation reactions within the mitochondrial matrix. The key reaction involves the selective oxidation of the arylboronic acid moiety by hydrogen peroxide to form the phenol product, MitoP .
Common Reagents and Conditions
Reagents: Hydrogen peroxide is the primary reagent that reacts with this compound.
Major Products
The major product formed from the reaction of this compound with hydrogen peroxide is MitoP, a phenol derivative. This product is used as an exomarker to quantify hydrogen peroxide levels in mitochondria .
Scientific Research Applications
MitoB has a wide range of applications in scientific research:
Chemistry: Used as a probe to study oxidative stress and redox biology.
Biology: Helps in understanding mitochondrial function and dysfunction in various biological systems.
Medicine: Used in research related to aging, cardiovascular diseases, neurodegenerative disorders, and cancer. This compound helps in studying the role of oxidative stress in these conditions.
Industry: Employed in the development of diagnostic tools and therapeutic agents targeting mitochondrial dysfunction
Comparison with Similar Compounds
MitoB is unique due to its specific targeting of mitochondria and its ability to selectively react with hydrogen peroxide. Similar compounds include:
MitoQ: Another mitochondria-targeted antioxidant that accumulates in mitochondria and reduces oxidative stress.
SkQ1: A mitochondria-targeted antioxidant used in clinical trials for oxidative-stress related diseases.
This compound stands out due to its specific use as a probe for measuring hydrogen peroxide levels, whereas MitoQ and SkQ1 are primarily used as therapeutic agents .
Properties
IUPAC Name |
[3-[hydroperoxy(hydroxy)boranyl]phenyl]methyl-triphenylphosphanium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BO3P.BrH/c27-26(29-28)22-12-10-11-21(19-22)20-30(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19,27H,20H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIBJDFSRFHSFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)OO.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BBrO3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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